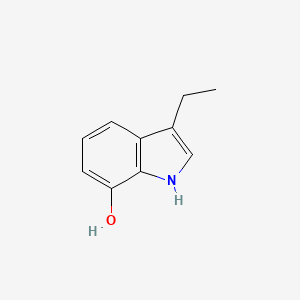

3-Ethyl-1H-indol-7-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

3-ethyl-1H-indol-7-ol |

InChI |

InChI=1S/C10H11NO/c1-2-7-6-11-10-8(7)4-3-5-9(10)12/h3-6,11-12H,2H2,1H3 |

InChI Key |

CFPLWDXEKAYKJW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CNC2=C1C=CC=C2O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethyl 1h Indol 7 Ol and Analogues

Retrosynthetic Analysis of the 3-Ethyl-1H-indol-7-ol Scaffold

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections, each corresponding to a different forward synthetic strategy. The primary goal is to disconnect the indole (B1671886) ring in a way that leads to readily available starting materials.

Route A: Fischer Indole Synthesis Approach

This approach involves disconnecting the N1-C2 and C3-C3a bonds. This leads back to a substituted phenylhydrazine and a ketone. For this compound, the precursors would be (2-hydroxyphenyl)hydrazine and 2-pentanone. The hydroxyl group on the phenylhydrazine would likely require protection during the synthesis.

Route B: Bartoli Indole Synthesis Approach

A disconnection based on the Bartoli indole synthesis focuses on the formation of the pyrrole (B145914) ring from a substituted nitroarene. This strategy is particularly well-suited for the synthesis of 7-substituted indoles. wikipedia.orgname-reaction.comsynarchive.com The key disconnection is between the N1 and C2 atoms and between C3 and C3a, leading to a 2-substituted-3-nitrophenol derivative and a vinyl Grignard reagent.

Route C: Transition Metal-Catalyzed Approach

Transition metal-catalyzed methods offer alternative disconnections. For instance, a palladium-catalyzed approach might involve a disconnection that forms the C2-C3 bond or the N1-C7a bond through cross-coupling or C-H activation strategies. A rhodium-catalyzed synthesis could be envisioned through the coupling of an aniline derivative with an alkyne, suggesting a disconnection that breaks the indole ring into these two components.

Classical Indole Synthesis Approaches and Adaptations for Substituted Indoles

Fischer Indole Synthesis and its Variations

The Fischer indole synthesis is a venerable and widely used method for constructing the indole nucleus. thermofisher.comwikipedia.org It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone. thermofisher.comwikipedia.org

The reaction mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A key nih.govnih.gov-sigmatropic rearrangement follows, leading to a di-imine intermediate. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring. wikipedia.orgalfa-chemistry.com

Adaptations for this compound:

To synthesize this compound via the Fischer method, one would start with (2-hydroxy-phenyl)hydrazine and 2-pentanone. A critical consideration is the protection of the phenolic hydroxyl group to prevent side reactions under the acidic conditions of the reaction. Common protecting groups for phenols, such as benzyl or silyl ethers, could be employed. The choice of acid catalyst is also crucial, with options ranging from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃. wikipedia.orgalfa-chemistry.com

| Starting Materials | Key Reaction | Conditions | Product | Reference |

| Protected (2-hydroxyphenyl)hydrazine, 2-Pentanone | Fischer Indole Synthesis | Acid catalyst (e.g., HCl, ZnCl₂) | Protected this compound | thermofisher.comwikipedia.org |

A variation of the Fischer indole synthesis, the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate in situ. wikipedia.org This could be a viable route starting from a protected 2-bromo-6-nitrophenol derivative.

Bartoli Indole Synthesis and Related Reactions

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles, a class of compounds often difficult to access through other classical methods like the Fischer synthesis. wikipedia.orgname-reaction.comsynarchive.com The reaction involves the treatment of an ortho-substituted nitroarene with three equivalents of a vinyl Grignard reagent. wikipedia.org

The mechanism is thought to involve the initial formation of a nitrosoarene intermediate. Subsequent addition of the vinyl Grignard reagent and a nih.govnih.gov-sigmatropic rearrangement are key steps. name-reaction.com The presence of a bulky ortho-substituent on the nitroarene is often crucial for the success of the reaction, as it facilitates the sigmatropic rearrangement. wikipedia.org

Application to this compound Synthesis:

For the synthesis of this compound, a suitable starting material would be a protected 2-substituted-3-nitrophenol. The ortho substituent could be a halogen or another group that can be removed later if desired. The vinyl Grignard reagent required would be 1-propenylmagnesium bromide, which would introduce the ethyl group at the C3 position of the indole.

| Starting Materials | Key Reaction | Conditions | Product | Reference |

| Protected 2-substituted-3-nitrophenol, 1-Propenylmagnesium bromide | Bartoli Indole Synthesis | 3 equivalents of Grignard reagent | Protected this compound | wikipedia.orgname-reaction.comjk-sci.com |

Transition Metal-Catalyzed Indolization and Functionalization Strategies

Transition metal catalysis has emerged as a versatile tool for the synthesis and functionalization of indoles, offering milder reaction conditions and broader functional group tolerance compared to classical methods.

Palladium-Catalyzed Ring Closure and C-H Functionalization

Palladium catalysts are widely used in the synthesis of heterocycles, including indoles. One approach involves the reductive cyclization of β-nitrostyrenes, where a palladium complex catalyzes the formation of the indole ring. mdpi.com This method could be adapted to form 3-ethyl-7-hydroxyindole by starting with an appropriately substituted nitrostyrene.

Another powerful strategy is palladium-catalyzed C-H functionalization. This allows for the direct introduction of substituents onto the indole nucleus, avoiding the need for pre-functionalized starting materials. For instance, a palladium-catalyzed C-3 allylation of 3-substituted indoles has been reported, which could be a potential route to introduce the ethyl group or a precursor. nih.gov

| Catalyst System | Reaction Type | Starting Material Example | Potential Product | Reference |

| PdCl₂(CH₃CN)₂ + phenanthroline | Reductive Cyclization | Substituted β-nitrostyrene | Substituted Indole | mdpi.com |

| Pd(dba)₂ / Ligand | C-H Arylation | Indole-3-one and aryl halide | 2-Arylated Indole-3-one | rsc.orgrsc.org |

Rhodium and Gold-Catalyzed Approaches in Indole Synthesis

Rhodium and gold catalysts have also proven to be highly effective in the synthesis of substituted indoles.

Rhodium-Catalyzed Reactions:

Rhodium(III) catalysts can mediate the oxidative coupling of anilines and internal alkynes to produce highly functionalized indoles. acs.org This method offers good regioselectivity and could be applied to the synthesis of 3-ethyl-7-hydroxyindole by selecting the appropriate substituted aniline and alkyne. Furthermore, rhodium-catalyzed C-H activation has been utilized for the regioselective synthesis of 7-substituted indoles. acs.org

| Catalyst System | Reaction Type | Starting Materials | Product | Reference |

| [Rh(III)Cp*Cl₂]₂ / AgSbF₆ | C-H Olefination | Indoline (B122111) derivative, Olefin | 7-Substituted Indole | acs.org |

| Rhodium(II) carboxylate | Cascade Reaction | β,β-disubstituted styryl azide | 2,3-Disubstituted Indole | nih.gov |

Gold-Catalyzed Reactions:

Gold catalysts are particularly effective in activating alkynes towards nucleophilic attack. This property has been exploited in the synthesis of indoles through various cyclization and functionalization reactions. unimi.it For example, gold-catalyzed intermolecular coupling of indoles with carbonyl-functionalized alkynes can yield 3-substituted indoles. nih.gov Gold catalysts can also promote the synthesis of functionalized indoles from N-allyl-2-alkynylanilines and diazo compounds via a cascade of N-H insertion, cyclization, and 1,3-allyl migration. rsc.org

| Catalyst System | Reaction Type | Starting Materials | Product | Reference |

| Cationic Gold(I) | Intermolecular Coupling | Indole, Carbonyl-functionalized alkyne | 3-Substituted Indole | nih.gov |

| Ph₃PAuCl / AgOTf | N-H Insertion/Cyclization/Migration | N-allyl-2-alkynylaniline, Diazo compound | Functionalized Indole | rsc.org |

Modern and Sustainable Synthetic Routes for Indole Systems

The synthesis of the indole core has evolved significantly, moving towards more efficient, cost-effective, and environmentally benign methods. These modern approaches are crucial for the industrial-scale production of indole derivatives.

One-Pot Multicomponent Reactions (MCRs) for Indole Core Formation

One-pot multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules like indole derivatives in a single step from three or more reactants. researchgate.netnih.govmdpi.com This approach is characterized by its operational simplicity, high atom economy, and ability to generate molecular diversity. nih.gov MCRs minimize waste by avoiding the isolation of intermediate products, which also saves time and resources. researchgate.net

Various MCRs have been developed for synthesizing functionalized indoles. For instance, a three-component Fischer indole synthesis has been described, which combines nitriles, organometallic reagents, and arylhydrazine hydrochloride salts in an efficient one-pot process. nih.gov Another example involves the reaction of indoles, enaminones, and acenaphthylene-1,2-dione, catalyzed by piperidine and p-methyl benzenesulfonic acid, to produce highly functionalized bis-indoles. nih.gov The attractiveness of MCRs lies in their ability to achieve high selectivity and yield with minimal synthetic steps. rsc.org

| MCR Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| Fischer Indole Synthesis | Nitriles, Organometallic reagents, Arylhydrazines | Acidic conditions | Multiply-substituted indoles | nih.gov |

| Bis-indole Synthesis | Enaminones, Indoles, Acenaphthylene-1,2-dione | Piperidine, p-methyl benzenesulfonic acid | Highly functionalized bis-indoles | nih.gov |

| Tetrazolopyrimidine Synthesis | Aldehydes, 1H-tetrazole-5-amine, 3-cyanoacetyl indole | Triethylamine | 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile | mdpi.com |

| Indole-3-glyoxyl Derivatives | Indole, Oxalyl chloride, Various nucleophiles | N,N-diisopropylethylamine (DIPEA) | Indole-3-glyoxyl derivatives | rsc.org |

Metal-Free and Organocatalytic Methods

Concerns over the cost, toxicity, and air sensitivity of transition-metal catalysts have spurred the development of metal-free and organocatalytic methods for indole synthesis. bohrium.com These approaches align with the principles of green chemistry. Methodologies such as acid-catalyzed, base-catalyzed, and solvothermal reactions have been reported to produce indoles in high yields. bohrium.com For example, a tartaric acid-dimethylurea melt can serve as both the solvent and catalyst for the synthesis of functionalized indoles under mild conditions, tolerating sensitive functional groups. organic-chemistry.org

Organocatalysis, utilizing small organic molecules as catalysts, offers a sustainable alternative. These catalysts are often cheaper, less toxic, and more stable than their metal-based counterparts. A three-component, one-pot sequential approach to 3-substituted indoles has been developed that does not require any hazardous and expensive metal catalysts and is carried out in an environmentally benign ethanol-water solvent system. researchgate.net

Electrochemical Synthesis Protocols

Electrochemical synthesis has gained prominence as a sustainable and environmentally friendly tool in organic chemistry. researchgate.netrsc.org By using electricity as a "green" reagent, these methods can often proceed under mild conditions without the need for stoichiometric chemical oxidants or costly catalysts. rsc.org This approach has been successfully applied to the construction of various indole derivatives. rsc.org

Electrochemical protocols for indole synthesis often involve intramolecular cyclization reactions. For instance, the electrochemical intramolecular annulation of alkynylanilines and their derivatives provides an eco-friendly route to indoles. rsc.org An organic redox catalyst can enable the electrocatalytic synthesis of 3-substituted and 2,3-disubstituted indoles through the dehydrogenative cyclization of 2-vinylanilides without external chemical oxidants. organic-chemistry.org Furthermore, electrochemical methods offer unique reactivity and selectivity, sometimes driven by the choice of solvent, such as fluorinated alcohols, which can actively participate in the reaction pathways. researchgate.net Recent developments include the direct electrochemical sulfonylation of indoles with inorganic sulfites and alcohols to prepare indoyl sulfonate esters. acs.org

| Electrochemical Method | Starting Material | Key Features | Product | Reference |

| Intramolecular Annulation | Arylamines with tethered alkynes | Ferrocene as redox catalyst, no noble-metal/exogenous oxidant | Highly functionalized indoles | rsc.org |

| Dehydrogenative Cyclization | 2-vinylanilides | Organic redox catalyst, no external chemical oxidant | 3-substituted and 2,3-disubstituted indoles | organic-chemistry.org |

| Oxidative [3+2] Annulation | p-methoxy anilines, enaminones | Mild conditions, excellent functional group tolerance | 3-acyl indoles | researchgate.net |

| C-H Amination | 2-vinyl anilines | Iodine as mediator, switchable synthesis | Indoline and indole derivatives | organic-chemistry.org |

Precursors and Intermediate Derivatization in this compound Synthetic Pathways

The synthesis of a specifically substituted indole like this compound relies heavily on the selection of appropriate precursors and the strategic derivatization of key intermediates. The classic Fischer indole synthesis, for example, allows for the preparation of substituted indoles by choosing suitably substituted arylhydrazines and ketones or aldehydes. nih.govresearchgate.net For this compound, a potential precursor for the Fischer synthesis would be a (2-hydroxyphenyl)hydrazine derivative reacting with 2-pentanone to introduce the ethyl group at the 3-position.

A crucial precursor for introducing the 7-hydroxy and 3-ethyl groups is 7-ethyltryptophol. This compound can be reacted with a trialkylsilyl compound to protect the hydroxyl group, forming a 3-(2-trialkylsilyloxy)ethyl-7-ethyl-1H-indole intermediate. google.com This silylated intermediate is useful for the industrial-scale synthesis of related pharmaceutical compounds, avoiding cumbersome purification steps like flash chromatography. google.com

Chemical Reactivity and Transformation of 3 Ethyl 1h Indol 7 Ol

Electrophilic Aromatic Substitution Patterns on the Indole (B1671886) Ring System

The indole ring is inherently reactive towards electrophiles, with a strong preference for substitution at the C3 position. nih.gov In 3-Ethyl-1H-indol-7-ol, this position is already occupied, redirecting subsequent electrophilic attacks to other positions on the ring. The outcome of such reactions is determined by the cumulative directing effects of the 7-hydroxyl group, the 3-ethyl group, and the indole nitrogen.

7-Hydroxyl Group: As a strongly activating, ortho, para-directing group, the hydroxyl function strongly favors substitution at the C6 and C4 positions.

3-Ethyl Group: This alkyl group is a weakly activating, ortho, para-director, influencing positions C2 and C4. youtube.com

Indole Nucleus: After the C3 position, the next most nucleophilic site on the pyrrolic part of the indole is the C2 position. The benzenoid ring is generally less reactive than the pyrrole (B145914) ring.

The confluence of these effects suggests that electrophilic aromatic substitution will preferentially occur at the C4 and C6 positions of the benzene (B151609) ring, with the C2 position being another potential, albeit likely less favored, site of reaction. The precise product distribution would depend on the specific electrophile and reaction conditions employed.

| Reaction | Reagents | Major Regioisomeric Products (Predicted) | Rationale |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (mild conditions) | 4-Nitro-3-ethyl-1H-indol-7-ol and 6-Nitro-3-ethyl-1H-indol-7-ol | The powerful directing effect of the 7-OH group dominates, favoring substitution at C4 and C6. |

| Halogenation | Br₂ in CCl₄ or NBS | 4-Bromo-3-ethyl-1H-indol-7-ol and 6-Bromo-3-ethyl-1H-indol-7-ol | Similar to nitration, halogenation is directed by the hydroxyl group. |

| Sulfonation | H₂SO₄ | 3-Ethyl-7-hydroxy-1H-indole-4-sulfonic acid and 3-Ethyl-7-hydroxy-1H-indole-6-sulfonic acid | Sulfonation is expected at the positions most activated by the 7-OH group. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 4-Acyl-3-ethyl-1H-indol-7-ol and 6-Acyl-3-ethyl-1H-indol-7-ol | Acylation is anticipated at the C4 and C6 positions, though chelation of the Lewis acid with the 7-OH may influence reactivity. |

Reactions Involving the Indole Nitrogen (N-Functionalization)

The nitrogen atom of the indole ring in this compound is nucleophilic and can be readily functionalized. nih.gov Such reactions, often requiring a base to deprotonate the N-H group, lead to N-alkylated, N-acylated, or N-sulfonylated products. The presence of the acidic 7-hydroxyl group (a phenol) means that chemoselectivity can be a challenge; a sufficiently strong base may deprotonate both the nitrogen and the oxygen. However, selective N-functionalization can often be achieved by carefully choosing the base and reaction conditions. nih.gov

For instance, using a moderately strong base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) at low temperatures can favor the formation of the indole anion for subsequent reaction with an electrophile. nih.gov

| Reaction Type | Typical Reagents | Product Class | Comments |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I, BnBr), Base (e.g., NaH, K₂CO₃) in DMF or THF | 1-Alkyl-3-ethyl-1H-indol-7-ol | A common method for introducing alkyl groups onto the indole nitrogen. nih.gov |

| N-Acylation | Acyl chloride (e.g., AcCl) or anhydride (B1165640) (e.g., Ac₂O), Base (e.g., Pyridine, TEA) | 1-Acyl-3-ethyl-1H-indol-7-ol | Forms N-acylindoles, which can also serve as protecting groups. tnstate.edunih.gov |

| N-Sulfonylation | Sulfonyl chloride (e.g., TsCl, MsCl), Base (e.g., NaH) | 1-Sulfonyl-3-ethyl-1H-indol-7-ol | Provides N-sulfonylated indoles, often used to protect the nitrogen and modify the ring's electronic properties. |

| Michael Addition | α,β-Unsaturated carbonyls/nitriles, Base | 1-(2-Cyanoethyl)-3-ethyl-1H-indol-7-ol | The indole nitrogen can act as a nucleophile in conjugate addition reactions. |

Transformations of the 7-Hydroxyl Group (O-Functionalization and Derivatization)

The phenolic 7-hydroxyl group is a prime site for derivatization, enabling the synthesis of a variety of ethers and esters. These transformations can alter the compound's physical properties and serve as a handle for further chemical modifications. O-functionalization typically proceeds by deprotonation of the hydroxyl group with a suitable base to form a phenoxide, which then reacts with an electrophile.

| Reaction Type | Typical Reagents | Product Class | Comments |

|---|---|---|---|

| O-Alkylation (Williamson Ether Synthesis) | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃, Cs₂CO₃) in Acetone or DMF | 7-Alkoxy-3-ethyl-1H-indole | Forms indole ethers. Choice of base is crucial to avoid competing N-alkylation. |

| O-Acylation | Acyl chloride or anhydride, Base (e.g., Pyridine) | 3-Ethyl-1H-indol-7-yl acetate | Produces ester derivatives. This reaction is often faster than N-acylation under basic conditions. |

| Formation of Silyl Ethers | Silyl chloride (e.g., TBDMSCl), Base (e.g., Imidazole) in DMF | 7-(tert-Butyldimethylsilyloxy)-3-ethyl-1H-indole | A common strategy to protect the hydroxyl group during subsequent reactions. |

| Formation of Sulfonate Esters | Sulfonyl chloride (e.g., TsCl, Tf₂O), Base (e.g., Pyridine) | 3-Ethyl-1H-indol-7-yl tosylate | Converts the hydroxyl into a good leaving group (e.g., tosylate, triflate) for nucleophilic substitution or cross-coupling reactions. |

Derivatization Strategies at the 3-Ethyl Substituent and Other Peripheral Indole Positions

Beyond the primary reactive sites, functionalization can also be achieved at the 3-ethyl group and the less-activated positions of the indole ring (C2, C5).

3-Ethyl Substituent: The methylene (B1212753) protons of the ethyl group are "benzylic-like" and can potentially undergo radical reactions, such as bromination with N-bromosuccinimide (NBS) under radical initiation, to introduce functionality.

C2 Position: While less reactive than C3, the C2 position can be functionalized, often through a directed metalation approach. Treatment with a strong base like n-butyllithium (n-BuLi), often after N-protection, can lead to deprotonation at C2. The resulting lithiated species can then be quenched with various electrophiles.

C5 Position: While C4 and C6 are the most likely sites for electrophilic attack due to the 7-OH director, substitution at C5 might be achievable under specific conditions or through alternative pathways like metal-catalyzed C-H activation if other sites are blocked.

| Position | Reaction Type | Typical Reagents | Potential Product |

|---|---|---|---|

| 3-Ethyl (α-carbon) | Radical Halogenation | NBS, AIBN (initiator) | 3-(1-Bromoethyl)-1H-indol-7-ol |

| C2 | Directed Ortho-Metalation | 1. N-Protection (e.g., SEM-Cl) 2. n-BuLi or t-BuLi 3. Electrophile (e.g., I₂, TMSCl) | 1-(SEM)-2-iodo-3-ethyl-1H-indol-7-ol |

| C5 | Electrophilic Substitution (minor) | Forcing conditions with electrophiles (e.g., Br₂) | 5-Bromo-3-ethyl-1H-indol-7-ol |

| C2/C3 π-bond | Cycloaddition | Dienes, Dipoles | Complex fused or spirocyclic systems |

Oxidation and Reduction Chemistry of Indole Derivatives

The electron-rich nature of the this compound scaffold makes it susceptible to oxidation. organic-chemistry.org Depending on the oxidant and conditions, oxidation can occur at the pyrrole ring to yield oxindoles or may lead to polymerization. The phenolic hydroxyl group is also prone to oxidation, potentially forming quinone-like structures.

Conversely, reduction of the indole nucleus to the corresponding indoline (B122111) derivative is also a key transformation. This typically requires catalytic hydrogenation or treatment with strong reducing agents. The resulting indoline has a significantly different chemical character, behaving more like an N-alkylaniline.

| Transformation | Typical Reagents | Major Product | Comments |

|---|---|---|---|

| Oxidation | m-CPBA, DDQ, O₂/light | 3-Ethyl-1,2-dihydro-2-oxo-1H-indol-7-ol (an oxindole) or polymeric materials | The electron-rich ring is sensitive to oxidation; careful control is needed. |

| Reduction | H₂, Pd/C; NaBH₃CN/TFA; Et₃SiH/TFA | 3-Ethyl-2,3-dihydro-1H-indol-7-ol (an indoline) | Reduces the pyrrole double bond, saturating the heterocyclic ring. unicam.it |

Metal-Mediated and Selective Catalytic Reactions of this compound

Modern synthetic chemistry offers powerful tools for the functionalization of indoles through metal catalysis. nih.gov Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are particularly valuable. mdpi.com To employ these methods, a halide or triflate must first be installed on the indole ring. For instance, bromination at C4 or C6, or conversion of the 7-hydroxyl group to a triflate, would provide suitable handles for these reactions.

Furthermore, direct C-H activation/functionalization is an increasingly important strategy. nih.gov Catalytic systems can selectively target a specific C-H bond for transformation, often guided by a directing group. Both the N-H and C7-OH groups in this compound could potentially serve as directing groups to functionalize adjacent positions like C2 or C6.

| Reaction Type | Required Substrate | Catalyst/Reagents | Product |

|---|---|---|---|

| Suzuki Coupling | 4-Bromo-3-ethyl-1H-indol-7-ol | Arylboronic acid, Pd(PPh₃)₄, Base | 4-Aryl-3-ethyl-1H-indol-7-ol |

| Heck Coupling | 6-Iodo-3-ethyl-1H-indol-7-ol | Alkene, Pd(OAc)₂, PPh₃, Base | 6-Alkenyl-3-ethyl-1H-indol-7-ol |

| Sonogashira Coupling | 3-Ethyl-1H-indol-7-yl triflate | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Base | 7-(Alkynyl)-3-ethyl-1H-indole |

| C-H Arylation (Directed) | N-Protected this compound | Pd(OAc)₂, Aryl halide, directing group | 2-Aryl-3-ethyl-1H-indol-7-ol (N-protected) |

Advanced Spectroscopic and Structural Elucidation Methodologies for 3 Ethyl 1h Indol 7 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR provides fundamental information about the number and type of proton and carbon atoms in a molecule.

¹H-NMR: The proton NMR spectrum of 3-Ethyl-1H-indol-7-ol is expected to show distinct signals for each unique proton. The ethyl group at the C3 position would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl spin system. The protons on the indole (B1671886) core would appear in the aromatic region, with their chemical shifts influenced by the electron-donating hydroxyl (-OH) and alkyl groups. The labile protons of the N-H and O-H groups would appear as broad singlets, and their chemical shifts can be highly dependent on solvent and concentration.

¹³C-NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The indole ring carbons would resonate in the downfield region (typically 100-145 ppm), with the C7 carbon bearing the hydroxyl group and the C3a/C7a fusion carbons appearing at the lower field end. The carbons of the ethyl group would appear in the upfield aliphatic region.

Predicted NMR Data for this compound (Note: Data is predicted based on analogous indole structures. Actual experimental values may vary.)

| Atom | Predicted ¹H-NMR Chemical Shift (δ, ppm) | Predicted ¹³C-NMR Chemical Shift (δ, ppm) |

| N1-H | ~8.1 (broad s) | - |

| C2-H | ~7.0 (s) | ~122.5 |

| C3 | - | ~118.0 |

| C4-H | ~6.9 (d) | ~115.0 |

| C5-H | ~6.7 (t) | ~120.0 |

| C6-H | ~6.6 (d) | ~110.0 |

| C7-OH | ~5.0 (broad s) | ~144.0 |

| C3a | - | ~128.0 |

| C7a | - | ~125.0 |

| -CH₂- | ~2.7 (q, J ≈ 7.5 Hz) | ~18.0 |

| -CH₃ | ~1.3 (t, J ≈ 7.5 Hz) | ~14.0 |

s = singlet, d = doublet, t = triplet, q = quartet, J = coupling constant

2D NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and establishing the complete molecular framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, it would show a clear correlation between the -CH₂- and -CH₃ protons of the ethyl group. It would also map the connectivity of the aromatic protons (H4, H5, H6), confirming their adjacent positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached. It would be used to definitively assign each proton signal to its corresponding carbon signal (e.g., linking the ¹H signal at ~2.7 ppm to the ¹³C signal at ~18.0 ppm for the methylene group).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is vital for piecing together the molecular skeleton. For instance, the methylene protons (-CH₂) would show correlations to the C2, C3, and C3a carbons of the indole ring, confirming the ethyl group's attachment point.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. For example, a NOESY spectrum could show correlations between the C2-H proton and the methylene protons of the ethyl group, confirming their spatial proximity.

¹⁵N-NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct information about the electronic environment of the nitrogen atom. For this compound, the ¹⁵N chemical shift of the indole nitrogen would be characteristic of a pyrrole-like nitrogen atom, and its value would be sensitive to solvent effects and hydrogen bonding involving the N-H group.

Dynamic NMR studies can investigate molecular processes that occur on the NMR timescale. For this compound, variable temperature NMR experiments could potentially be used to study the rotational barrier of the ethyl group. Furthermore, in certain solvents, it might be possible to study the exchange rate of the labile N-H and O-H protons with the solvent or with each other, providing information on hydrogen bonding dynamics. Tautomerism, such as the potential for keto-enol forms involving the hydroxyl group, could also be investigated, although the aromaticity of the indole ring makes this unlikely for the phenolic -OH group at C7.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information. The molecular formula for this compound is C₁₀H₁₁NO, giving it a monoisotopic mass of approximately 161.08 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 161. A characteristic fragmentation pathway for 3-alkylindoles is the benzylic cleavage, involving the loss of a methyl radical (·CH₃) from the ethyl group to form a stable quinolinium-like cation. This would result in a prominent peak at m/z 146 ([M-15]⁺). Another common fragmentation is the loss of the entire ethyl group via cleavage of the C3-C bond, leading to a fragment at m/z 132. cdnsciencepub.com

Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Description |

| 161 | [C₁₀H₁₁NO]⁺˙ | Molecular Ion (M⁺˙) |

| 146 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group |

| 132 | [M - C₂H₅]⁺ | Loss of the ethyl group |

Vibrational Spectroscopy (Fourier Transform Infrared - FT-IR) for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The frequencies of these vibrations are characteristic of the functional groups present in the molecule. upi.edu

The FT-IR spectrum of this compound would be dominated by several key absorption bands. A broad band in the region of 3200-3500 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with its breadth resulting from hydrogen bonding. vscht.cz The N-H stretch of the indole ring is expected to appear as a sharper peak around 3400 cm⁻¹. researchgate.net The aromatic C-H stretches will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations of the indole ring will produce a series of sharp peaks in the 1450-1620 cm⁻¹ region. researchgate.net

Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3500-3200 | O-H Stretch (broad) | Phenolic Hydroxyl (-OH) |

| ~3400 | N-H Stretch | Indole Amine (-NH) |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2960-2850 | C-H Stretch | Aliphatic C-H (Ethyl) |

| ~1620-1450 | C=C Stretch | Aromatic Ring |

| ~1260-1200 | C-O Stretch | Phenolic C-O |

Electronic Spectroscopy (UV-Visible) for Chromophore Analysis and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a fundamental technique for investigating the electronic structure of this compound. The indole ring system constitutes the primary chromophore, the part of the molecule responsible for absorbing UV-Vis light. The absorption of photons in this region excites electrons from lower energy molecular orbitals (typically π bonding orbitals) to higher energy molecular orbitals (π* antibonding orbitals).

The electronic spectrum of an indole derivative is characterized by distinct absorption bands. The positions (λmax) and intensities (molar absorptivity, ε) of these bands are sensitive to the nature and position of substituents on the indole core. For this compound, the ethyl group at the C3 position and the hydroxyl group at the C7 position influence the electronic transitions. The hydroxyl group, in particular, acts as an auxochrome, a group that can modify the absorption characteristics of the chromophore. Its electron-donating nature through resonance can cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted indole.

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to complement experimental data, helping to assign the observed electronic transitions to specific molecular orbital promotions (e.g., HOMO to LUMO transitions). openaccesspub.org

Table 1: Representative UV-Visible Absorption Data for Indole Chromophores

| Compound | Solvent | λmax (nm) | Electronic Transition |

| Indole | Methanol | ~275, ~218 | π → π |

| This compound (Expected) | Ethanol (B145695) | >275 | π → π |

| Indole-3-carboxylic acid | - | 272, 281 | π → π* |

Note: Data for this compound is predicted based on the known effects of alkyl and hydroxyl substituents on the indole chromophore.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural understanding.

The process begins with the growth of a high-quality single crystal of the compound. This crystal is then exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a detailed electron density map of the molecule can be constructed, from which the atomic positions are determined.

For this compound, crystallographic analysis would reveal the planarity of the bicyclic indole ring system. It would also confirm the specific conformation of the ethyl group at the C3 position. A key feature of interest would be the intermolecular interactions, particularly hydrogen bonding involving the N-H of the indole ring and the hydroxyl group at the C7 position. These hydrogen bonds dictate the crystal packing arrangement, influencing the material's physical properties. The structure of related indole derivatives shows that N–H···O hydrogen bonds are a common feature in their crystal lattices. researchgate.net

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c) | Dependent on packing |

| Unit Cell Angles (α, β, γ) | Dependent on crystal system |

| Molecules per Unit Cell (Z) | Typically 2 or 4 |

| Key Intermolecular Forces | N-H···O and O-H···N hydrogen bonding |

Note: This table presents expected parameters based on crystallographic data from similarly substituted indole compounds. researchgate.netmdpi.com

Advanced Chromatographic Techniques (e.g., LC-MS, HPLC) for Purity Assessment and Reaction Monitoring

Advanced chromatographic techniques are indispensable for the analysis of this compound, particularly for verifying its purity and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly used methods.

HPLC for Purity Assessment: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). For this compound, a reverse-phase HPLC method, typically using a C18 column, would be employed. The compound is dissolved in a suitable solvent and injected into the HPLC system. A detector, commonly a UV-Vis detector set to one of the absorption maxima of the indole chromophore, measures the concentration of the compound as it elutes from the column. The purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram.

LC-MS for Identification and Reaction Monitoring: LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. As the compound elutes from the LC column, it is introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides the molecular weight of the compound, confirming its identity. LC-MS is exceptionally sensitive and specific, making it ideal for detecting the presence of starting materials, intermediates, and byproducts in a reaction mixture. nih.govresearchgate.net This allows for precise monitoring of the reaction's progress and optimization of reaction conditions. rsc.orgamazonaws.com Thin Layer Chromatography (TLC) is also frequently used as a rapid, qualitative tool for tracking reaction progress before analysis by LC-MS or HPLC. rsc.org

Table 3: Typical Chromatographic Methods for Analysis of Indole Derivatives

| Technique | Stationary Phase | Mobile Phase Example | Detection Method | Application |

| HPLC | C18 Silica Gel | Acetonitrile/Water Gradient | UV-Vis (e.g., at 280 nm) | Purity Determination |

| LC-MS | C18 Silica Gel | Acetonitrile/Water with Formic Acid | Mass Spectrometry (ESI/APCI) | Identity Confirmation, Reaction Monitoring |

| TLC | Silica Gel | Ethyl Acetate/Hexane | UV Light (254 nm) | Rapid Reaction Monitoring |

Computational and Theoretical Chemistry Studies of 3 Ethyl 1h Indol 7 Ol and Indole Scaffolds

Quantum Mechanical Calculations (Density Functional Theory - DFT, Ab Initio Methods)

Quantum mechanical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the behavior of indole (B1671886) derivatives at the atomic level. researchgate.net DFT has become a popular and effective method for studying the electronic structures of indole derivatives. mdpi.comresearchgate.net These approaches are used to model various molecular properties with high accuracy.

Determining the most stable three-dimensional structure of a molecule is the first step in most computational studies. Methods like DFT and ab initio Hartree-Fock are employed to calculate the optimized molecular geometry in the ground state. researchgate.net For indole and its derivatives, calculations using the B3LYP functional with basis sets like 6-311++G(d,p) have shown that the optimized geometrical parameters are in good agreement with experimental values. researchgate.net

| Bond | Calculated Bond Length (Å) |

|---|---|

| N1-C2 | 1.375 |

| C2-C3 | 1.381 |

| C3-C3a | 1.445 |

| N1-C7a | 1.391 |

| C5-C6 | 1.390 |

This table presents typical bond lengths for the core indole structure as determined by DFT calculations. Actual values for 3-Ethyl-1H-indol-7-ol would vary slightly due to its specific substituents.

The electronic properties of a molecule are governed by its molecular orbitals. Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding chemical reactivity. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more reactive. niscpr.res.in

Natural Bond Orbital (NBO) analysis is another powerful tool used to study intramolecular interactions, such as electron delocalization and conjugative effects. researchgate.netnih.gov It provides a detailed picture of the charge distribution and the donor-acceptor interactions between filled and empty orbitals, which helps in understanding the stability of the molecule arising from charge delocalization. For indole derivatives, NBO analysis can elucidate how substituents affect the electron density across the bicyclic ring system. tandfonline.com

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.98 |

| ELUMO | -0.15 |

| Energy Gap (ΔE) | 5.83 |

Data represents typical values for the parent indole molecule calculated using DFT methods. The presence of ethyl and hydroxyl groups on this compound would alter these values.

Computational methods are extensively used to predict and interpret various types of spectra. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate 1H and 13C NMR chemical shifts. researchgate.nettandfonline.com These theoretical calculations are valuable for assigning experimental signals and confirming molecular structures. nih.govjournals.co.za Theoretical predictions often show excellent correlation with experimental data, especially when solvent effects are included in the calculations. researchgate.netdergipark.org.tr

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These calculated frequencies, often scaled to correct for systematic errors, can be compared with experimental FT-IR and FT-Raman spectra to assign specific vibrational modes, such as N-H or C-H stretching, to the observed absorption bands. researchgate.netresearchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. researchgate.nettandfonline.com It provides information about the electronic transitions between molecular orbitals, predicting the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in an experimental UV-Vis spectrum. chemrxiv.orgmdpi.com Studies on indole have shown that TD-DFT can reliably reproduce its visible absorption spectrum. researchgate.net

DFT is a powerful tool for investigating the mechanisms of chemical reactions involving indole scaffolds. mdpi.comrsc.org By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states. acs.org The energy of the transition state determines the activation energy of the reaction, which is a key factor in predicting reaction rates and feasibility.

For example, computational studies on the atmospheric oxidation of indole have used DFT to calculate the reaction pathways and activation energies for reactions with hydroxyl (•OH) and chlorine (•Cl) radicals. copernicus.orgcopernicus.org These studies confirmed that H-abstraction from the -NH- group is the most favorable initial step. copernicus.org Such modeling provides insights into reaction pathways that are difficult to observe experimentally. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. espublisher.com MD simulations model the movement of atoms and molecules by treating them as classical particles interacting through a defined force field. aip.org

For indole derivatives, MD simulations are particularly useful for understanding their behavior in solution. nih.gov These simulations can model how solvent molecules (like water) arrange around the indole scaffold, how the molecule flexes and moves, and how it interacts with other molecules, such as biological receptors. aip.orgtandfonline.com This approach is essential for modeling processes like inhomogeneous spectral broadening observed in solution experiments and for refining the results of molecular docking studies. aip.orgtandfonline.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is calculated from the electron density and is a reliable indicator of where a molecule is likely to undergo electrophilic or nucleophilic attack. researchgate.net

On an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netresearchgate.net Green areas represent neutral potential. For indole derivatives, the MEP map can highlight the reactivity of different positions on the aromatic rings and the influence of substituents on this reactivity. tandfonline.com For example, the nitrogen and oxygen atoms are often identified as sites of negative potential, making them targets for electrophiles. researchgate.net

Theoretical Approaches to Structure-Activity Relationship (SAR) Studies for Indole Derivatives

The exploration of the structure-activity relationships (SAR) of indole derivatives, including compounds like this compound, is significantly enhanced by a variety of computational and theoretical chemistry techniques. These in silico methods provide profound insights into the molecular interactions between indole-based ligands and their biological targets, guiding the rational design of novel therapeutic agents with improved potency and selectivity. The primary theoretical approaches employed in the SAR analysis of indole scaffolds include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking simulations, and pharmacophore modeling.

Quantitative Structure-Activity Relationship (QSAR)

QSAR represents a cornerstone of modern medicinal chemistry, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.com For indole derivatives, 2D and 3D-QSAR models are frequently developed to predict the activity of unsynthesized analogues and to elucidate the key structural features governing their therapeutic effects. nih.govijpsr.com

In a typical 2D-QSAR study, a dataset of indole derivatives with known biological activities is used. nih.gov A multitude of molecular descriptors are calculated for each compound, encompassing electronic, steric, hydrophobic, and topological properties. nih.gov These descriptors quantify various aspects of the molecular structure. Through statistical methods such as Multiple Linear Regression (MLR), a mathematical equation is derived that links a selection of these descriptors to the observed biological activity. nih.gov For instance, a study on indole derivatives as antibacterial agents utilized MLR to construct a 2D-QSAR model, identifying that compounds with high electronic energy and dipole moment were effective against S. aureus. nih.gov

3D-QSAR, on the other hand, considers the three-dimensional conformation of the molecules. This approach often involves aligning the set of indole derivatives and then calculating interaction fields (steric and electrostatic) around them. These fields are then used to build a statistical model that can predict the biological activity. An atom-based 3D-QSAR model was developed for indole and isatin derivatives as inhibitors of beta-amyloid aggregation, which successfully identified the physicochemical features correlated with their anti-aggregating potency. mdpi.com

Below is an example of a data table that might be generated during a QSAR study, showcasing a hypothetical set of indole derivatives and their calculated descriptors alongside their biological activity.

| Compound | Molecular Weight | LogP | Dipole Moment (Debye) | Biological Activity (IC50, µM) |

| Indole-A | 205.25 | 2.85 | 2.11 | 15.2 |

| Indole-B | 219.28 | 3.15 | 2.54 | 10.8 |

| Indole-C | 233.31 | 3.45 | 2.98 | 5.1 |

| Indole-D | 247.34 | 3.75 | 3.42 | 2.3 |

Molecular Docking

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor. derpharmachemica.com This method is instrumental in understanding the SAR of indole derivatives by visualizing their binding modes at the atomic level. mdpi.comresearchgate.net The process involves placing the 3D structure of the indole derivative into the active site of a macromolecular target, such as an enzyme or a receptor, and calculating the binding affinity using a scoring function.

For example, molecular docking studies have been performed on indole derivatives to investigate their potential as inhibitors of cyclooxygenase (COX) enzymes. mdpi.com These studies can reveal crucial hydrogen bonding, hydrophobic, and electrostatic interactions between the indole scaffold and the amino acid residues in the active site of COX-1 and COX-2. mdpi.com Similarly, docking studies on 2-phenylindole derivatives as inhibitors of Hepatitis C NS5B polymerase have helped in understanding how these compounds interfere with viral replication. derpharmachemica.com

The results of molecular docking are often presented in a table that includes the docking score, which is an estimation of the binding free energy, and details of the key interactions observed.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| This compound | COX-2 | -8.5 | TYR355, ARG513, SER530 |

| Indomethacin (B1671933) (Reference) | COX-2 | -9.2 | TYR355, ARG513, SER530 |

| Indole Derivative X | PBP2 | -7.9 | SER237, THR448 |

| Indole Derivative Y | PBP2a | -8.1 | LYS406, GLN558 |

Pharmacophore Modeling

Pharmacophore modeling is another valuable approach in SAR studies. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For indole derivatives, pharmacophore models can be generated based on a set of active compounds to identify the common chemical features responsible for their biological activity. mdpi.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is developed, it can be used as a 3D query to screen large compound libraries to identify novel and structurally diverse molecules that are likely to exhibit the desired biological activity. mdpi.com This approach has been successfully applied to identify new indole-based inhibitors for various targets.

The key features of a pharmacophore model derived from a series of active indole derivatives might be summarized as follows:

| Pharmacophoric Feature | Location on Indole Scaffold | Importance |

| Aromatic Ring | Indole nucleus | Essential for pi-stacking interactions |

| Hydrogen Bond Donor | N-H of the indole ring | Forms key hydrogen bond with receptor |

| Hydrophobic Group | C3 position (e.g., ethyl group) | Occupies a hydrophobic pocket in the active site |

| Hydrogen Bond Acceptor | C7 position (e.g., hydroxyl group) | Interacts with a donor group on the receptor |

By integrating the insights gained from QSAR, molecular docking, and pharmacophore modeling, a comprehensive understanding of the structure-activity relationships of indole derivatives can be achieved. These theoretical approaches not only explain the observed biological activities but also provide a predictive framework for the design of new and more effective indole-based therapeutic agents. nih.govnih.gov

Advanced Applications of 3 Ethyl 1h Indol 7 Ol in Academic Research

Role as a Privileged Scaffold in Organic Synthesis and Drug Discovery Research

The indole (B1671886) ring system is widely regarded as a "privileged scaffold" in drug discovery. ijpsr.infonih.gov This designation is attributed to its ability to bind to a multitude of biological targets with high affinity, serving as a foundational structure for numerous therapeutic agents. mdpi.comnih.gov The indole framework is present in many natural products and FDA-approved drugs, demonstrating its biocompatibility and versatile pharmacological profile. ijpsr.infomdpi.com Its unique structure allows it to mimic protein structures and participate in crucial binding interactions within enzyme active sites and receptors. ijpsr.info

Derivatives of the 7-hydroxyindole (B18039) scaffold, such as 3-Ethyl-1H-indol-7-ol, are of particular interest. The hydroxyl group at the 7-position can act as a critical hydrogen bond donor or acceptor, anchoring the molecule to a biological target. Research has shown that even subtle modifications to the indole core can lead to significant changes in biological activity. For instance, a novel indolyl quinoline (B57606) moiety, 3-((7-ethyl-1H-indol-3-yl)-methyl)-2-methyl-quinoline (EMMQ), has been shown to arrest cell growth in non-small cell lung cancer (NSCLC) cell lines. mdpi.comnih.gov This compound demonstrated IC₅₀ values of 8 μM in both A549 and H460 cell lines, inducing apoptosis through DNA damage and disruption of the mitochondrial membrane potential. mdpi.comnih.gov This highlights the potential of the 7-ethyl-1H-indole substructure, a close analogue of this compound, as a key component in the development of new therapeutic agents.

The indole scaffold's prevalence in successful drugs, such as the anti-inflammatory indomethacin (B1671933) and the anti-migraine agent frovatriptan, underscores its importance. nih.govmdpi.com The ability of the indole nucleus to fit into binding pockets of various receptors, including G-protein coupled receptors (GPCRs), makes it an invaluable starting point for the design of new drug candidates targeting a wide array of diseases. nih.gov

Utilization as a Synthetic Building Block for Architecturally Complex Molecules

The functionalized indole core of this compound serves as a versatile synthetic building block for constructing more architecturally complex molecules. The inherent reactivity of the indole ring, combined with the specific functional groups of the ethyl and hydroxyl moieties, allows for a range of chemical transformations.

In the field of medicinal chemistry, substituted indoles are crucial intermediates. For example, research into inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein overexpressed in many cancers, has utilized complex tricyclic indole carboxylic acids. nih.gov The synthesis of these potent inhibitors often starts from functionalized indole precursors. The strategic placement of substituents on the indole ring is critical for optimizing binding affinity and selectivity. nih.gov The 3-position of the indole, occupied by an ethyl group in the target compound, is often a key vector for extending into binding pockets of target proteins. nih.gov The 7-hydroxy group can similarly be used as a handle for further synthetic elaboration or to establish key interactions with the target. Synthetic strategies such as the Fischer indole synthesis are commonly employed to construct the core indole structure, which is then further elaborated to create these complex, biologically active molecules. nih.gov

The preparation of indole-containing building blocks is a significant area of research, enabling the regiospecific construction of various heterocyclic systems. nih.gov The ability to use a pre-functionalized indole like this compound provides chemists with a head start in the synthesis of complex natural products or novel therapeutic agents, saving synthetic steps and allowing for more efficient exploration of chemical space.

Development of Novel Compound Libraries and Analogues for Chemical Biology Probes

Chemical biology relies on small molecules, or "probes," to investigate and manipulate biological systems. This compound is an ideal core structure for the development of compound libraries to discover such probes. By systematically modifying the core scaffold—for instance, by alkylating the indole nitrogen, altering the substituent at the 3-position, or derivatizing the 7-hydroxy group—researchers can generate a diverse collection of analogues.

This approach is central to structure-activity relationship (SAR) studies, where the biological activity of each analogue is tested to understand how specific structural features contribute to its function. nih.gov For example, in the development of inhibitors for the SARS-CoV-2 3CL protease, libraries of indole-based compounds were synthesized and evaluated. nih.gov These studies revealed that the position of substituents on the indole ring is critical for inhibitory activity. nih.gov

Similarly, fragment-based drug discovery often begins with small, simple molecules like a functionalized indole. Through techniques like NMR-based screening, these fragments are identified as binders to a target protein. nih.gov Subsequently, a library of derivatives is synthesized to grow the fragment into a more potent and selective lead compound. nih.gov The this compound scaffold, with its defined substitution pattern and functional handles, is well-suited for this "fragment-to-lead" approach, enabling the rapid development of probes for novel biological targets. The generation of such libraries is crucial for identifying molecules that can modulate the activity of proteins involved in disease, thereby illuminating their biological roles. nih.govnih.gov

Mechanistic Studies of Molecular Biological Interactions

Understanding how a ligand binds to its receptor at a molecular level is fundamental to drug design. The this compound structure contains key features that dictate its potential binding modes and selectivity for various receptors. The indole nitrogen and the 7-hydroxyl group can serve as hydrogen bond donors, while the oxygen of the hydroxyl group can act as an acceptor. The aromatic ring system can participate in π-π stacking and hydrophobic interactions with amino acid residues in a receptor's binding pocket.

The study of synthetic indole cannabinoids provides a clear example of how substitutions on the indole core influence receptor affinity and selectivity. nih.gov Research on indole derivatives as cannabinoid type 2 (CB₂) receptor antagonists has shown that modifications at the N1 and C2 positions of the indole ring can significantly alter binding affinity and functional activity, sometimes switching a compound from an antagonist to a partial agonist. nih.gov The selectivity of a ligand for one receptor subtype over another (e.g., CB₂ over CB₁) is a critical aspect of modern drug discovery, as it can minimize off-target side effects. nih.gov

Similarly, in the context of dopamine (B1211576) receptors, computational (in silico) and experimental (in vitro) approaches are used to rationalize ligand selectivity. nih.gov The ability of a ligand to interact with specific amino acids, potentially in a secondary binding pocket, can determine its subtype selectivity. nih.gov The ethyl group at the 3-position and the hydroxyl group at the 7-position of this compound would play a defining role in its orientation within a binding site, governing its selectivity profile for different receptor families, such as serotonin (B10506) or dopamine receptors. nih.govwikipedia.org

| Receptor Family | Key Interactions Involving Indole Scaffold | Potential Role of this compound Substituents |

| Cannabinoid Receptors (CB₁, CB₂) | Hydrophobic interactions, hydrogen bonding. | The 7-OH group can form key hydrogen bonds, while the 3-ethyl group can occupy a hydrophobic pocket, influencing CB₂ selectivity. nih.gov |

| Serotonin Receptors (5-HT) | π-π stacking with aromatic residues, hydrogen bonding from indole NH. wikipedia.org | The 7-OH group could mimic the 5-OH of serotonin, potentially conferring affinity for 5-HT receptors. wikipedia.org |

| Dopamine Receptors (D₂/D₃) | Interaction with primary and secondary binding pockets. nih.gov | The specific substitution pattern may favor binding to one subtype, with the 3-ethyl group probing hydrophobic regions. nih.gov |

The indole scaffold is a common feature in many enzyme inhibitors. This compound and its derivatives can be used to investigate the molecular mechanisms of enzyme inhibition, providing insights into enzyme function and guiding the design of more potent inhibitors.

A key example is the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a heme-based enzyme that catalyzes the first step in tryptophan metabolism and is a target for cancer immunotherapy. nih.gov IDO1 has a unique inhibitory substrate binding site (Si) in addition to its active site. Studies have shown that while the substrate L-Tryptophan can bind to this inhibitory site and slow the enzyme's activity, other indole derivatives can bind to the same site and rescue the activity. nih.gov For instance, 3-indole ethanol (B145695) was found to prevent the substrate from binding to the inhibitory site, thereby promoting enzyme turnover. nih.gov The specific structure of an indole derivative dictates its effect on the enzyme. The ethyl and hydroxyl groups of this compound would determine its binding orientation and influence on the enzyme's conformational state and catalytic activity.

In another example, indole derivatives have been developed as covalent inhibitors of the SARS-CoV-2 3CL protease. nih.gov These inhibitors form a thioester bond with the catalytic cysteine residue (Cys145) in the enzyme's active site. Structure-activity relationship studies demonstrated that the specific substitution pattern on the indole ring was crucial for achieving potent enzymatic inhibition and antiviral activity. nih.gov

| Enzyme Target | Mechanism of Inhibition by Indole Derivatives | Potential Role of this compound |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Allosteric modulation via binding to a secondary inhibitory site (Si). nih.gov | Could act as an effector, binding to the Si site to either inhibit or promote enzyme activity based on its specific structure. nih.gov |

| SARS-CoV-2 3CL Protease | Covalent modification of the catalytic Cys145 residue. nih.gov | Could be functionalized to include a reactive "warhead," with the core scaffold providing binding affinity and proper orientation. nih.gov |

| Cyclin-Dependent Kinases (CDKs) | Competitive inhibition at the ATP-binding site. | Indole-isoxazole hybrids have shown activity against CDKs; the 3-ethyl and 7-hydroxy groups could be optimized for binding. nih.gov |

Applications in Materials Science Research (e.g., conjugated systems, Nonlinear Optical (NLO) properties)

Beyond biology, the electronic properties of the indole scaffold make it an attractive candidate for applications in materials science. Organic molecules with significant third-order nonlinear optical (NLO) properties are in high demand for photonic applications such as optical switching and data processing. mdpi.com

The NLO response of a molecule is related to its ability to be polarized by an external electric field, a property that is enhanced in molecules with extensive π-conjugated systems and strong electron donor-acceptor groups. researchgate.net The indole ring is an electron-rich π-system. The presence of substituents like the electron-donating 7-hydroxyl group and 3-ethyl group can further modulate its electronic structure. This intramolecular charge transfer character is a key requirement for good NLO behavior. researchgate.net

Computational and experimental studies on related molecules, such as Indole-7-carboxaldehyde, have shown that the indole framework can exhibit a high first-order hyperpolarizability, suggesting potential for NLO applications. researchgate.net By strategically modifying the this compound scaffold, for example, by attaching strong electron-withdrawing groups, it could be possible to engineer novel materials with tailored NLO properties. The synthesis of such donor-π-acceptor molecules is a major focus of materials chemistry research, and functionalized indoles provide an excellent platform for developing new, high-performance organic NLO materials. mdpi.com

Lack of Publicly Available Data on Analytical Standards and Method Validation for this compound

Despite a thorough review of scientific literature, no specific research findings on the development of advanced analytical standards or method validation for the compound this compound are publicly available at this time.

In the field of analytical chemistry, the development of reference standards and validated analytical methods is a critical prerequisite for the accurate quantification and characterization of a chemical compound in various matrices. This process typically involves the synthesis and purification of a high-purity standard, followed by the development and validation of analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Mass Spectrometry (MS). These methods are rigorously tested for parameters including linearity, accuracy, precision, specificity, and sensitivity to ensure reliable and reproducible results.

While research exists for various indole derivatives, specific data pertaining to this compound in the context of its use as an analytical standard and the associated method validation are not present in the accessible scientific domain. The establishment of such standards and methods is a resource-intensive process that is generally driven by the specific research interests and commercial potential of a compound.

The absence of this information suggests that this compound may be a novel compound, a research chemical with limited current applications, or a compound for which such analytical studies have been conducted but not published in publicly accessible literature. As a result, there are no detailed research findings or data tables to present for this specific topic.

Further research and development would be required to establish this compound as a certified reference material and to validate analytical methods for its detection and quantification. Such studies would be essential for any future academic or industrial research involving this compound where precise measurement is required.

Future Research Directions and Emerging Paradigms for 3 Ethyl 1h Indol 7 Ol

Innovations in Efficient and Environmentally Benign Synthetic Routes

The synthesis of indole (B1671886) derivatives has traditionally relied on classic methods like the Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. creative-proteomics.comnih.gov While effective, these methods often require harsh conditions and may not align with the principles of green chemistry. Future research into the synthesis of 3-Ethyl-1H-indol-7-ol should prioritize the development of more sustainable and efficient methodologies.

Recent advancements in the green synthesis of indoles have highlighted the utility of microwave irradiation, which can accelerate reaction times, improve yields, and reduce energy consumption. tandfonline.comresearchgate.net The application of microwave-assisted organic synthesis (MAOS) to the production of this compound from appropriate precursors could offer a significant improvement over conventional heating methods. Furthermore, exploring solvent-free reaction conditions or the use of environmentally benign solvents like water or ethanol (B145695) would further enhance the green credentials of the synthesis. tandfonline.com

Another promising area is the development of novel catalytic systems. Metal-free photocatalysis, for example, has been used for the C-3 functionalization of indoles, representing a sustainable approach to modifying the indole core. rsc.org Research could focus on developing catalysts that facilitate the direct and selective construction of the this compound scaffold, minimizing the need for protecting groups and reducing the number of synthetic steps.

| Synthetic Approach | Conventional Method (e.g., Fischer Synthesis) | Potential Green Innovation | Key Benefits |

| Energy Source | Conventional heating (reflux) | Microwave Irradiation | Faster reaction times, reduced energy use, higher yields tandfonline.comresearchgate.net |

| Catalyst | Strong Brønsted or Lewis acids (e.g., H₂SO₄, ZnCl₂) nih.gov | Reusable solid acid catalysts, metal-free photocatalysts | Easier separation, reduced waste, milder conditions rsc.org |

| Solvent | High-boiling organic solvents | Benign solvents (water, ethanol) or solvent-free conditions | Reduced environmental impact, improved safety tandfonline.com |

| Atom Economy | May involve multi-step processes with protecting groups | One-pot, multi-component reactions | Fewer synthetic steps, less waste, increased efficiency rsc.org |

Exploration of Underexplored Reactivity Profiles and Novel Transformation Pathways

The indole nucleus is known for its rich reactivity, particularly its susceptibility to electrophilic substitution, which predominantly occurs at the C-3 position. wikipedia.org In this compound, the C-3 position is already substituted with an ethyl group, which directs attention to other positions on the ring for further functionalization. The electron-donating nature of both the hydroxyl group at C-7 and the nitrogen atom in the pyrrole (B145914) ring is expected to activate the benzene (B151609) portion of the molecule towards electrophilic aromatic substitution, potentially at the C-4 and C-6 positions.

Future research should systematically explore these underexplored reactivity profiles. For instance, investigating reactions such as nitration, halogenation, and Friedel-Crafts acylation could yield a new family of derivatives with potentially novel biological properties.

Moreover, the development of novel transformation pathways is a key research direction. This could involve:

C-H Activation: Direct functionalization of C-H bonds on the benzene ring, offering a more atom-economical approach to creating complex derivatives.

Cross-Coupling Reactions: Utilizing the hydroxyl group at C-7 (potentially converted to a triflate or halide) as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl or amino substituents.

Multi-component Reactions: Designing one-pot reactions that combine the indole substrate with multiple other reactants to rapidly build molecular complexity. rsc.org For example, an acid-catalyzed three-component reaction involving the indole, an H-phosphine oxide, and a carbonyl compound could be adapted to functionalize the indole core. rsc.org

Integration of Advanced Artificial Intelligence and Machine Learning for Predictive Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and drug discovery. researchgate.net These computational tools can be leveraged to accelerate the development of this compound and its derivatives. nih.govacs.org

Key applications include:

Computer-Aided Synthesis Planning (CASP): AI algorithms can analyze vast reaction databases to propose novel and efficient synthetic routes to this compound, potentially identifying pathways that are more efficient or sustainable than those conceived by human chemists. nih.govbeilstein-journals.org

Reaction Outcome and Condition Prediction: ML models can be trained to predict the products of chemical reactions and recommend optimal conditions (e.g., catalyst, solvent, temperature) to maximize yield and selectivity. researchgate.netbeilstein-journals.org This reduces the need for extensive experimental screening, saving time and resources.

Predictive Design of Analogs: By learning from existing structure-activity relationship (SAR) data for other indole compounds, ML models can predict the biological activity of novel, hypothetical derivatives of this compound. This in silico screening allows researchers to prioritize the synthesis of compounds with the highest probability of being active for a specific biological target.

| AI/ML Application | Description | Potential Impact on this compound Research |

| Retrosynthesis | Algorithms propose synthetic pathways by breaking down the target molecule into simpler precursors. nih.govacs.org | Discovery of novel, more efficient, and greener synthetic routes. |

| Forward Prediction | Models predict the outcome of a reaction given the reactants and conditions. acs.orgbeilstein-journals.org | Validation of proposed synthetic steps before laboratory execution. |

| Condition Optimization | ML identifies the optimal set of reaction parameters (catalyst, solvent, temperature) for a desired outcome. researchgate.netbeilstein-journals.org | Maximization of reaction yields and selectivity, reducing waste. |

| Virtual Screening | Models predict the biological properties of new molecules based on their structure. | Prioritization of new derivatives for synthesis based on predicted efficacy. |

Interdisciplinary Research at the Interface of Chemical Synthesis, Spectroscopy, and Mechanistic Biology

The true potential of this compound can only be unlocked through interdisciplinary research that connects its fundamental chemistry to its biological function. Indole and its derivatives are known to play crucial roles in various biological processes, from intercellular signaling in bacteria to acting as precursors for neurotransmitters like serotonin (B10506) in humans. creative-proteomics.comwikipedia.orgnih.gov Many indole alkaloids also exhibit potent anticancer activity by modulating cell death pathways. mdpi.com

Future research should forge a strong link between the synthesis of novel this compound derivatives and their biological evaluation. This involves:

Chemical Synthesis: Efficiently producing a library of analogs with systematic structural modifications.

Spectroscopic Characterization: Unambiguously confirming the structure of each new compound using advanced spectroscopic techniques. While specific data for this compound is not readily available, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR), and mass spectrometry are essential for structural elucidation, as demonstrated for numerous other indole derivatives. rsc.orgmdpi.com

Mechanistic Biology: Screening the synthesized compounds for biological activity (e.g., anticancer, antimicrobial, neuroprotective). For active compounds, detailed mechanistic studies would be required to identify their specific molecular targets and understand how they exert their effects at a cellular level. mdpi.comresearchgate.net This integration creates a feedback loop where the biological results guide the design and synthesis of next-generation compounds with improved potency and selectivity.

This synergistic approach, combining modern synthetic methods, advanced analytical techniques, and rigorous biological investigation, will be critical in exploring the therapeutic potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Ethyl-1H-indol-7-ol, and how can reaction conditions be optimized for higher yields?

- Methodology : Alkylation of indole derivatives using ethylating agents (e.g., ethyl bromoacetate) under basic conditions (e.g., K₂CO₃ in CH₃CN) is a common approach. For example, CuI-catalyzed click chemistry has been employed for similar indole derivatives, achieving moderate yields (~35%) after purification via flash column chromatography (70:30 EtOAc:hexane) . Optimization includes adjusting reaction time, solvent systems (e.g., PEG-400/DMF mixtures), and catalyst loading.

Q. How is the structure of this compound confirmed using spectroscopic techniques?

- Methodology : Combine ¹H NMR (e.g., δ 8.53 ppm for indole NH), ¹³C NMR (e.g., δ 124.3 ppm for aromatic carbons), and HRMS (e.g., m/z 335.1497 [M+H]⁺) for structural validation. TLC (Rf = 0.33 in 70:30 EtOAc:hexane) ensures purity . Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What purification methods are effective for isolating this compound from complex reaction mixtures?

- Methodology : Liquid-liquid extraction (e.g., EtOAc/water) followed by flash chromatography with gradient elution (e.g., hexane to EtOAc) effectively removes unreacted starting materials. Residual solvents like DMF are eliminated via vacuum drying at 70°C .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?